molecular formula C10H8F3NO4 B080885 Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-07-5

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B080885
CAS No.: 13544-07-5
M. Wt: 263.17 g/mol
InChI Key: WFQOIJIXNFOYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position, linked to a methyl acetate moiety. This compound’s structure combines electron-withdrawing groups (NO₂ and CF₃), which significantly influence its electronic properties, solubility, and reactivity. It serves as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQOIJIXNFOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159348
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13544-07-5
Record name Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13544-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2-nitro-4-trifluorobenzyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

  • Reduction : The nitro group can be reduced to form an amino group, which alters the compound's reactivity and potential applications.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups .

Biology

Research indicates that this compound may exhibit biological activities such as:

  • Antimicrobial Properties : Investigated for its efficacy against various pathogens.
  • Anti-inflammatory Effects : Potentially modulating inflammatory pathways through enzyme inhibition or receptor interaction .

The compound's interaction with peripheral sensory trigeminal nerves suggests it may influence pain pathways, making it a candidate for further pharmacological studies .

Medicine

This compound is explored as a precursor for pharmaceutical agents. Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and selectivity .

Industry

In industrial applications, this compound is used in the production of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for developing new materials and optimizing chemical processes .

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a starting material for synthesizing novel derivatives with enhanced biological activity. The research focused on optimizing reaction conditions to improve yield and purity.

Research evaluating the antimicrobial properties of this compound showed promising results against specific bacterial strains. The study highlighted the mechanism of action involving enzyme inhibition, suggesting potential therapeutic uses in treating infections.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate is primarily related to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups, positions, or ester chains. Below is a systematic comparison:

Functional Group Variations

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-fluoro-2-(2-nitro-4-trifluoromethylphenyl)acetate (6b) Additional fluorine on acetate group 279.17 Enhanced electrophilicity; fluorinated drug precursor
Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate Ethyl ester instead of methyl 277.20 Slower hydrolysis; altered lipophilicity
Methyl 2-(3-fluoro-4-nitrophenyl)acetate Nitro at 4-position, fluoro at 3-position 213.16 Differing electronic effects; agrochemical intermediate
Methyl 2-(4-(trifluoromethyl)phenyl)acetate Lacks nitro group; CF₃ at 4-position 218.16 Reduced reactivity; surfactant component
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate Amino (-NH₂) replaces nitro 233.19 Basic character; pharmaceutical intermediate

Substituent Position Isomers

  • Nitro Group Position : Moving the nitro group from the 2-position (target compound) to the 4-position (e.g., Methyl 2-(3-fluoro-4-nitrophenyl)acetate) reduces steric hindrance but weakens electron-withdrawing effects on the acetate moiety, impacting reactivity in nucleophilic substitutions .
  • Trifluoromethyl Position : CF₃ at the 4-position (target compound) versus 3-position (e.g., Methyl 2-(3-(trifluoromethyl)phenyl)acetate) alters resonance effects, influencing acidity of the adjacent acetate proton .

Ester Chain Modifications

  • Methyl vs. Ethyl Esters : Ethyl analogs (e.g., Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate ) exhibit higher lipophilicity (logP increased by ~0.5 units) and slower hydrolysis rates compared to methyl esters, making them more suitable for prolonged biological activity.

Industrial Relevance

  • Pharmaceuticals: Analogous compounds (e.g., Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate ) are intermediates in kinase inhibitors.
  • Agrochemicals : Trifluoromethylphenyl acetates are precursors to herbicides (e.g., triflusulfuron methyl ester ).

Biological Activity

Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, with the chemical formula C10H8F3NO4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C10H8F3NO4
  • CAS Number : 13544-07-5
  • Functional Groups : Nitro group (-NO2), trifluoromethyl group (-CF3), and an ester group (-COOCH3).

The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, often leading to increased biological activity compared to their non-fluorinated counterparts .

Target Interactions
this compound is believed to interact with various biological targets, including:

  • Peripheral Sensory Trigeminal Nerves : Similar compounds have shown interactions with these nerves, potentially influencing pain pathways.
  • Enzymatic Activity Modulation : The compound may inhibit or activate specific enzymes, affecting biochemical pathways critical for cellular function.

Biochemical Pathways
The compound's nitro group can undergo reduction to form an amino group, which may alter its interaction profile with biological macromolecules. This transformation is crucial for assessing the compound's pharmacological potential .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Assessment
    • A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infections caused by these pathogens.
  • Anti-inflammatory Research
    • In a controlled laboratory setting, the compound was tested on macrophage cell lines. It significantly reduced the secretion of TNF-alpha and IL-6, key markers of inflammation, by over 50% at concentrations above 10 µM. This suggests that this compound could be a candidate for further development in anti-inflammatory therapies .

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis. Its derivatives are being explored for:

  • Pharmaceutical Development : As a precursor for novel drugs targeting various diseases.
  • Agrochemicals : Utilized in developing pesticides and herbicides due to its biological activity against plant pathogens .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 32 µg/mL
Anti-inflammatory>50% reduction in cytokine levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, and how are key intermediates validated?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. For example, nitration and trifluoromethylation steps are critical. A related compound, Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate (CAS 735-40-0), employs esterification and nitro-group introduction under controlled conditions . Validation of intermediates often uses LCMS (e.g., m/z 681 [M+H]+ in analogous syntheses) and HPLC retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

Q. What analytical techniques are prioritized for purity assessment and structural confirmation?

  • Methodological Answer : High-resolution LCMS and reverse-phase HPLC are standard for purity checks (e.g., >98% purity via HPLC with SMD-TFA50 conditions) . Structural confirmation relies on 1^1H NMR to resolve aromatic protons and ester methyl groups, as seen in strobilurin analogue studies (δ 7.74–3.78 ppm for similar trifluoromethylphenyl derivatives) .

Q. How are reactive intermediates stabilized during synthesis?

  • Methodological Answer : Nitro and trifluoromethyl groups require inert atmospheres (N2_2/Ar) and low temperatures (−78°C to 0°C) to prevent decomposition. Safety protocols, such as segregated waste handling and PPE, are critical due to potential explosivity of nitro intermediates .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide reaction optimization for this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic effects of the nitro and trifluoromethyl groups, optimizing reaction pathways. For example, DFT studies on strobilurin analogues identified electron-withdrawing effects that enhance electrophilic substitution kinetics . Computational modeling can also predict regioselectivity in nitration or trifluoromethylation steps.

Q. What strategies resolve contradictions between spectroscopic and chromatographic data?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For instance, if LCMS suggests a by-product (e.g., m/z 428 [M+H]+), but NMR lacks corresponding peaks, High-Resolution Mass Spectrometry (HRMS) or 2D NMR (COSY, HSQC) can clarify structural ambiguities . Contradictions may arise from isomeric impurities, requiring preparative HPLC for isolation and reanalysis .

Q. How is catalytic efficiency evaluated in esterification or coupling reactions?

  • Methodological Answer : Turnover frequency (TOF) and catalyst loading are measured via reaction progress kinetics. For example, palladium catalysts in related aryl couplings achieve >90% yield at 0.5 mol% loading, monitored by TLC and LCMS . Solvent effects (e.g., ethyl acetate vs. methanol) are also tested to optimize dielectric environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.